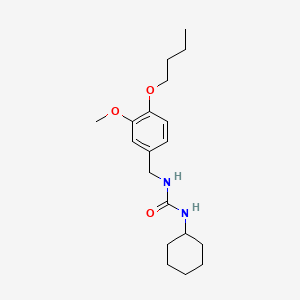

N-(4-butoxy-3-methoxybenzyl)-N'-cyclohexylurea

Description

N-(4-Butoxy-3-methoxybenzyl)-N'-cyclohexylurea is a substituted urea derivative characterized by a benzyl group substituted with butoxy and methoxy groups at the 4- and 3-positions, respectively, and a cyclohexyl moiety at the N'-position. Substituted ureas are widely studied for their diverse biological and catalytic applications, including enzyme inhibition, anticancer activity, and polymer synthesis .

Properties

Molecular Formula |

C19H30N2O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-[(4-butoxy-3-methoxyphenyl)methyl]-3-cyclohexylurea |

InChI |

InChI=1S/C19H30N2O3/c1-3-4-12-24-17-11-10-15(13-18(17)23-2)14-20-19(22)21-16-8-6-5-7-9-16/h10-11,13,16H,3-9,12,14H2,1-2H3,(H2,20,21,22) |

InChI Key |

MDIPOURTBNSMBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea typically involves the reaction of 4-butoxy-3-methoxybenzylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of inhibitors or activators of specific enzymes or receptors.

Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In the industrial sector, N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea is used in the formulation of specialty chemicals, coatings, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-butoxy-3-methoxybenzyl)-N’-cyclohexylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Researchers use various biochemical and biophysical techniques to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

N-Phenyl-N'-(4-Phenoxy)cyclohexylureas

These compounds (e.g., scaffold I in ) activate heme-regulated inhibitor (HRI) kinase, inducing eIF2α phosphorylation and inhibiting cell proliferation in melanoma (CRL-2813) and breast cancer (MCF-7) cell lines. Their activity correlates with HRI knockdown efficiency, confirming target specificity . By contrast, N-(4-butoxy-3-methoxybenzyl)-N'-cyclohexylurea may exhibit similar HRI activation due to its urea core and aromatic substituents, but the methoxy and butoxy groups could alter cell permeability or binding affinity.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Early sEH inhibitors like N,N'-dicyclohexylurea (DCU) and N-adamantyl-N'-cyclohexylurea (ACU) showed nanomolar IC50 values but poor water solubility . Second-generation inhibitors (e.g., AUDA) incorporated hydrophilic groups to address this.

Sulfonylurea Derivatives (e.g., Metahexamide)

Metahexamide (N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea) is an antidiabetic sulfonylurea that reduces blood glucose via pancreatic β-cell stimulation . Unlike metahexamide, the target compound lacks a sulfonyl group, suggesting divergent mechanisms. However, the cyclohexylurea moiety common to both may influence metabolic stability.

N-(4-Chlorophenyl)-N'-Cyclohexylurea (Compound 4)

Used in a urea/alkoxide binary system, this compound facilitates stereoselective ring-opening polymerization (ROP) of rac-lactide, yielding stereoblock polylactide with high melting temperatures (~210°C) . The electron-withdrawing 4-chlorophenyl group likely enhances hydrogen-bonding interactions with monomers. In comparison, the 4-butoxy-3-methoxybenzyl group in the target compound may offer steric bulk or altered electronic properties, affecting polymerization efficiency or stereocontrol.

Substituent Effects on Physicochemical Properties

- N-(4-Bromo-3-methylphenyl)-N'-Cyclohexylurea : Halogenation (bromine) increases molecular weight and lipophilicity, possibly affecting membrane permeability .

- Target Compound : The 4-butoxy-3-methoxybenzyl group combines ether and methoxy functionalities, which may balance hydrophobicity and hydrogen-bonding capacity.

Data Tables: Comparative Analysis of Urea Derivatives

Biological Activity

N-(4-butoxy-3-methoxybenzyl)-N'-cyclohexylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that includes a butoxy group, a methoxy group, and a cyclohexylurea moiety. These functional groups contribute to its reactivity and biological activity, allowing it to interact with various molecular targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in cancer cell proliferation and inflammation pathways.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and cell growth, which are vital in cancer treatment .

- Interaction with Receptors : The compound's structure suggests it could interact with various receptors involved in disease processes, enhancing its therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines. For example, flow cytometry results indicated that it could accelerate apoptosis in MCF cell lines, showcasing its potential as an anticancer agent .

- In vivo Studies : Animal models have shown that treatment with this compound can suppress tumor growth effectively. In one study, tumor-bearing mice exhibited reduced tumor size when administered the compound compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

- Cytokine Inhibition : The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Mechanistic Insights : Studies indicate that it may modulate pathways involving NF-kB and MAPK signaling, which are crucial in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Anticancer IC50 (μM) | Anti-inflammatory IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | 25.72 ± 3.95 | Not specified | Enzyme inhibition, receptor modulation |

| 2-(4-aminophenyl)benzothiazole | 45.2 ± 13.0 | Not specified | Caspase targeting |

| Benzothiazole derivatives | Variable | Variable | Various mechanisms |

This table highlights the superior efficacy of this compound in anticancer activity compared to other compounds.

Case Studies

-

Study on Tumor Growth Suppression :

- Objective : To evaluate the effect of this compound on tumor growth in mice.

- Findings : Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls. Histological analysis revealed decreased cell proliferation markers within the tumors.

-

Inflammation Model Study :

- Objective : To assess the anti-inflammatory effects using an LPS-induced inflammation model.

- Findings : The compound effectively reduced levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.